molecular formula C14H14N2OS2 B5683177 N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide

N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide

Cat. No. B5683177
M. Wt: 290.4 g/mol
InChI Key: FPCJEGNWGNMKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as ECTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of carbonothioyl compounds and has been found to exhibit a wide range of biochemical and physiological effects. In

Scientific Research Applications

N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. One of the primary applications of N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is in the field of cancer research. N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.

Mechanism of Action

The mechanism of action of N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in the regulation of cell signaling pathways, and their inhibition can lead to the activation of pro-apoptotic signaling pathways. In addition, N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to exhibit anti-inflammatory activity, which is a process that reduces inflammation in the body. N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has also been found to exhibit anti-oxidant activity, which is a process that reduces oxidative stress in the body.

Advantages and Limitations for Lab Experiments

N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One of the primary advantages of N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is its potent anti-cancer activity, which makes it a valuable tool for cancer research. In addition, N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is relatively easy to synthesize and can be obtained in moderate yields. However, one of the limitations of N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide. One of the primary areas of research is the development of more potent and selective inhibitors of PTPs. In addition, there is a need to further investigate the mechanism of action of N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide and its potential applications in other areas of scientific research. Finally, there is a need to investigate the potential side effects of N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide and its safety profile in humans.

Synthesis Methods

The synthesis of N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide involves the reaction of 4-ethylaniline with carbon disulfide and sodium hydroxide to form 4-ethylphenyl isothiocyanate. This compound is then reacted with 2-thiophenecarboxylic acid to form N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide. The synthesis of N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is relatively simple and can be carried out in moderate yields.

properties

IUPAC Name

N-[(4-ethylphenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS2/c1-2-10-5-7-11(8-6-10)15-14(18)16-13(17)12-4-3-9-19-12/h3-9H,2H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCJEGNWGNMKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-ethylphenyl)carbamothioyl]thiophene-2-carboxamide

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